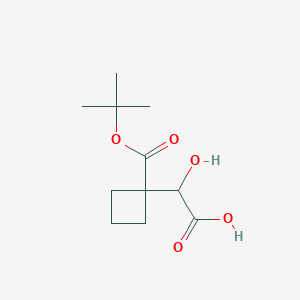
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is a chemical compound that features a unique structure combining a chloromethyl group, an oxadiazole ring, and a diphenylmethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol typically involves the reaction of 5-(chloromethyl)-1,2,4-oxadiazole with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloromethyl group.
科学研究应用
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)methanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)phenylmethanol
- (5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)benzylmethanol
Uniqueness
(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)diphenylmethanol is unique due to the presence of both the oxadiazole ring and the diphenylmethanol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
属性
CAS 编号 |
1009620-98-7 |
|---|---|
分子式 |
C16H13ClN2O2 |
分子量 |
300.74 g/mol |
IUPAC 名称 |
[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-diphenylmethanol |
InChI |
InChI=1S/C16H13ClN2O2/c17-11-14-18-15(19-21-14)16(20,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,20H,11H2 |
InChI 键 |
WMGZNUMLQHCDJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NOC(=N3)CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



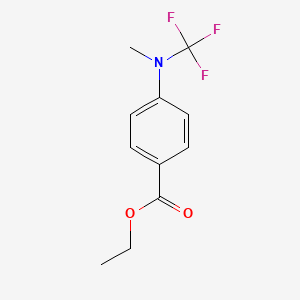
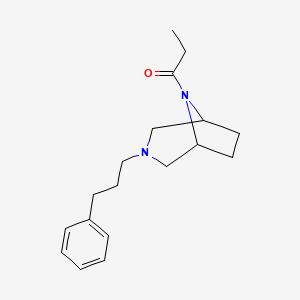
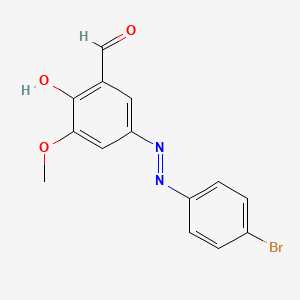
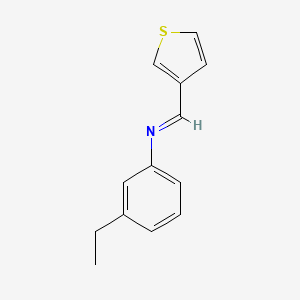


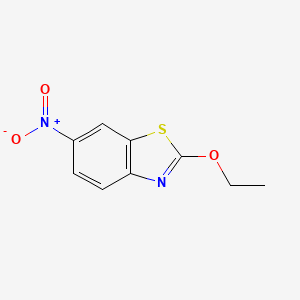


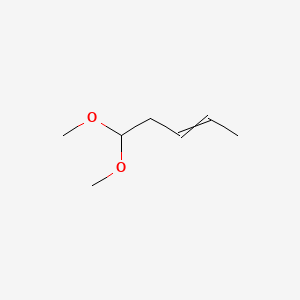
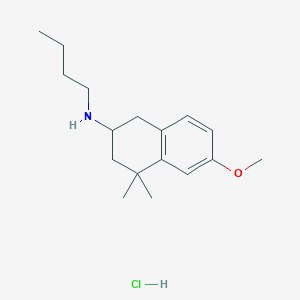
![[4-(3-Methoxyphenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-4-yl]methanone](/img/structure/B13955744.png)
